

N-Hydroxyfuran-2-carboximidamide: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: *N-Hydroxyfuran-2-carboximidamide*

CAS No.: 261734-99-0

Cat. No.: B3255948

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Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

N-Hydroxyfuran-2-carboximidamide, commonly known as Furan-2-carboxamidoxime, is a critical heterocyclic building block used primarily in the synthesis of 1,2,4-oxadiazoles—a scaffold ubiquitous in modern medicinal chemistry (e.g., sphingosine-1-phosphate receptor agonists). It functions as a bioisostere for esters and amides and serves as a bidentate ligand in coordination chemistry.

Core Data Table

| Property | Specification |
|------------------------|--|
| Systematic Name | N-Hydroxyfuran-2-carboximidamide |
| Common Name | Furan-2-carboxamidoxime |
| CAS Number (Free Base) | 1236839-88-5 (Verified Commercial Registry) |
| CAS Number (HCl Salt) | 154346-10-8 |
| Molecular Formula | |
| Molecular Weight | 126.11 g/mol |
| Physical State | Crystalline Solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Calculated) | ~11.5 (Amidoxime OH), ~4.5 (Protonated imine) |
| SMILES | <chem>ON=C(N)c1occc1</chem> |

“

Note on Nomenclature: Users must distinguish this compound from N-Hydroxyfuran-2-carboxamide (Hydroxamic acid, CAS 17698-14-5). The target molecule here contains an imidamide functional group (

), not a carbonyl amide.

Synthetic Pathway & Mechanistic Insight[1][8]

The synthesis of **N-Hydroxyfuran-2-carboximidamide** is a classic nucleophilic addition of hydroxylamine to a nitrile. This reaction is thermodynamically driven but requires careful pH control to ensure the availability of the free nucleophile (

) while preventing the degradation of the furan ring.

Mechanistic Workflow

The reaction proceeds via the attack of the nucleophilic nitrogen of hydroxylamine on the electrophilic carbon of the cyano group in 2-furonitrile.



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Figure 1: Step-wise synthesis workflow from nitrile precursor.

Detailed Experimental Protocol

Standardized for 10 mmol scale.

Reagents:

- 2-Furonitrile (CAS 617-90-3): 1.0 equiv (0.93 g)
- Hydroxylamine Hydrochloride (): 2.0 equiv (1.39 g)
- Sodium Carbonate (): 1.0 equiv (1.06 g) or Triethylamine ()
- Solvent: Ethanol/Water (2:1 v/v)

Procedure:

- Free Base Generation: In a round-bottom flask, dissolve Hydroxylamine HCl (1.39 g) in minimal water (5 mL). Slowly add Sodium Carbonate (1.06 g). Critical: Evolution of gas will occur; stir until effervescence ceases to ensure full liberation of

- Addition: Add 2-Furionitrile (0.93 g) dissolved in Ethanol (10 mL) to the aqueous hydroxylamine solution.
- Reaction: Reflux the mixture at 70–80°C for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot () should disappear, and a more polar amidoxime spot () should appear.
- Workup:
 - Evaporate the ethanol under reduced pressure.
 - The residue will be an aqueous slurry. Extract with Ethyl Acetate (3 x 15 mL).
 - Dry organic layer over anhydrous , filter, and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or Toluene to obtain white/off-white needles.

Scientific Rationale:

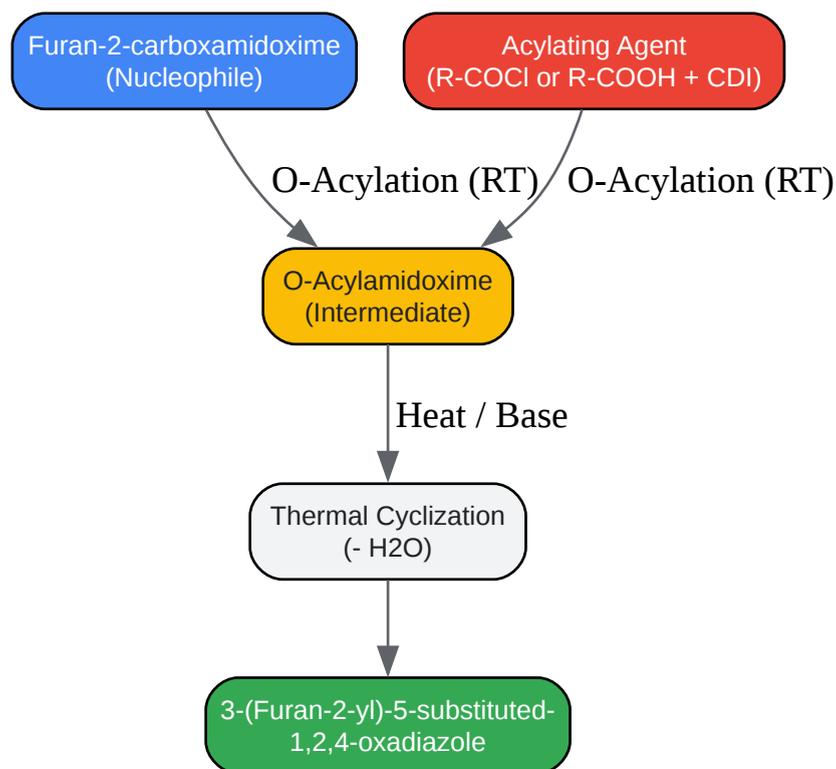
- Excess Hydroxylamine: A 2-fold excess is used to drive the equilibrium forward and compensate for any thermal decomposition of the unstable free hydroxylamine.
- Base Selection: Carbonate is preferred over hydroxide to avoid hydrolysis of the nitrile to the carboxylic acid (furoic acid) or amide.

Reactivity & Applications

The primary utility of **N-Hydroxyfuran-2-carboximidamide** lies in its ability to undergo Tiemann rearrangement or condensation with electrophiles to form 1,2,4-oxadiazoles.

Pathway: 1,2,4-Oxadiazole Formation

This transformation is the "gold standard" reaction for this molecule. It reacts with activated carboxylic acid derivatives (acid chlorides, anhydrides) or esters.



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Figure 2: Conversion of amidoxime to 1,2,4-oxadiazole scaffold.

Key Application Notes:

- Super-Electrophiles: When reacting with trifluoroacetic anhydride, the cyclization is often instantaneous.
- Bioisosterism: The resulting furan-oxadiazole moiety is often used to mimic ester linkages in drug candidates to improve metabolic stability (half-life) while maintaining hydrogen bond acceptor capability.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

- ¹H NMR (DMSO-d₆):
 - 9.5–10.0 ppm (s, 1H, -OH): Broad singlet, disappears with shake.
 - 5.5–6.0 ppm (s, 2H, -NH₂): Broad singlet.
 - 7.7 (d), 6.9 (d), 6.5 (dd) ppm: Characteristic furan ring protons.
- IR Spectroscopy:
 - 3300–3500 cm⁻¹: Strong N-H and O-H stretching.
 - 1650–1690 cm⁻¹: C=N stretching (characteristic of the amidoxime core).
- Mass Spectrometry:
 - ESI-MS:

Safety & Handling

- Hazards: As with most amidoximes and furan derivatives, treat as a potential skin and eye irritant (H315, H319).
- Thermal Instability: Amidoximes can decompose exothermically at high temperatures (). Do not distill the solid.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the amide or hydrolysis.

References

- Augustine, J. K., et al. (2009).^[1] "PTSA-ZnCl₂ is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles."^[1] Journal of Organic Chemistry, 74(15), 5640-5643.

- Bostanci, S., et al. (2020). "Synthesis and biological evaluation of new 1,2,4-oxadiazole derivatives containing furan/thiophene rings." Synthetic Communications. (General reference for furan-amidoxime reactivity).
- PubChem. (2024).[2] Compound Summary: Furan-2-carboxamidoxime. (Note: Cross-reference with CAS 1236839-88-5 for specific isomer data).

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Sources

- 1. [1,2,4-Oxadiazole synthesis \[organic-chemistry.org\]](#)
- 2. [N-hydroxy-N-methylfuran-2-carboxamide | C6H7NO3 | CID 565703 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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